molecular formula C20H21NO5 B1532308 Fmoc-O-methyl-D-threonine CAS No. 1301706-86-4

Fmoc-O-methyl-D-threonine

Cat. No. B1532308
M. Wt: 355.4 g/mol
InChI Key: BOGQZFFOTLSMMA-KPZWWZAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-O-methyl-D-threonine, also known as Fmoc-D-Thr(Me)-OH, is a derivative of threonine . It has a molecular formula of C20H21NO5 and a molecular weight of 355.50 .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of Fmoc-O-methyl-D-threonine consists of a fluorenyl group, a methoxy group, and a threonine group .


Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-O-methyl-D-threonine has a melting point of 148-154º C and an optical rotation of +10.50º ± 1º (c=1.010% in DMF) . It is recommended to be stored at 0-8°C .

Scientific Research Applications

  • Proteomics Research

    • Fmoc-O-methyl-D-threonine is a biochemical used in proteomics research .
    • It’s used as a building block in the synthesis of peptides, which are important in both research and as therapeutics .
    • The method of choice for producing these compounds is solid-phase peptide synthesis .
    • In this method, the C-terminal amino acid residue, masked with a temporary protecting group on the α-amino group and a semi-permanent protecting group on the side chain, is coupled through its Cα-carboxylic acid group to a resin .
    • The synthesis cycle is continued from the C-terminus towards the N-terminus until the desired protected peptide is obtained .
    • The product is then cleaved from the resin concurrently with the semi-permanent side-chain protecting groups, isolated, and characterized .
  • Synthesis of Complex Depsipeptides

    • Fmoc-Thr(tBu)-OH, a similar compound to Fmoc-O-methyl-D-threonine, can be used to synthesize chlorofusin analogues via solid phase peptide synthesis .
    • It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .
  • Fmoc Protection of Amine Group

    • The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis .
    • Fmoc carbamate is frequently used as a protecting group for amines .
    • The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
    • The use of Fmoc as a temporary protecting group for amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) is very widespread .
    • Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
    • A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
  • Analytical Uses

    • Because the fluorenyl group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .
    • Analytical uses of Fmoc-Cl that do not use chromatography may be limited by the requirement that excess Fmoc-Cl be removed before an analysis of fluorescence .
  • Synthesis of Chlorofusin Analogues

    • Fmoc-Thr(tBu)-OH, a similar compound to Fmoc-O-methyl-D-threonine, can be used to synthesize chlorofusin analogues via solid phase peptide synthesis .
    • Chlorofusin is a natural product that has shown potent activity against the p53-MDM2 interaction, which is a promising target for cancer therapy .
    • The synthesis of chlorofusin analogues involves the use of Fmoc-Thr(tBu)-OH as a building block in the peptide chain .
  • Synthesis of Complex Depsipeptides

    • Fmoc-Thr(tBu)-OH can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .
    • Depsipeptides are a class of bioactive compounds that have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .
    • The synthesis of complex depsipeptides involves the use of Fmoc-Thr(tBu)-OH as a building block in the peptide chain .

Safety And Hazards

Fmoc-O-methyl-D-threonine is intended for research use only and is not intended for diagnostic or therapeutic use . It is recommended to avoid breathing dust, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Fmoc-modified amino acids and short peptides have attracted growing interest in biomedical research and industry, with special emphasis directed towards the design and development of novel effective hydrogelators, biomaterials, or therapeutics . Therefore, a systematic knowledge of the structural and supramolecular features in recognition of those properties is essential .

properties

IUPAC Name

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQZFFOTLSMMA-KPZWWZAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-methyl-D-threonine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-O-methyl-D-threonine
Reactant of Route 2
Reactant of Route 2
Fmoc-O-methyl-D-threonine
Reactant of Route 3
Reactant of Route 3
Fmoc-O-methyl-D-threonine
Reactant of Route 4
Reactant of Route 4
Fmoc-O-methyl-D-threonine
Reactant of Route 5
Reactant of Route 5
Fmoc-O-methyl-D-threonine
Reactant of Route 6
Reactant of Route 6
Fmoc-O-methyl-D-threonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.